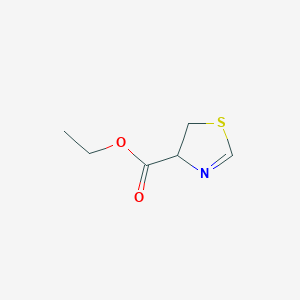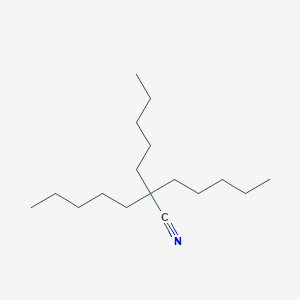
2,2-Dipentylheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipentylheptanenitrile is an organic compound belonging to the nitrile family. Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is notable for its branched structure, which can influence its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dipentylheptanenitrile can be synthesized through various methods, including:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles can be used to replace the cyano group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyano group.
Wissenschaftliche Forschungsanwendungen
2,2-Dipentylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpentane: Another branched hydrocarbon with different properties due to the absence of a cyano group.
2,2-Dipropylpentanenitrile: Similar in structure but with shorter alkyl chains.
Eigenschaften
CAS-Nummer |
52061-72-0 |
|---|---|
Molekularformel |
C17H33N |
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
2,2-dipentylheptanenitrile |
InChI |
InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChI-Schlüssel |
VWJFEYJYQKQKJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)(CCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





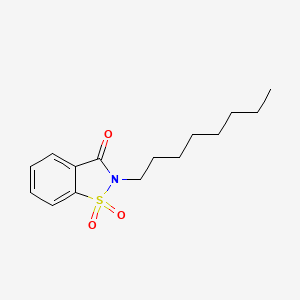
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
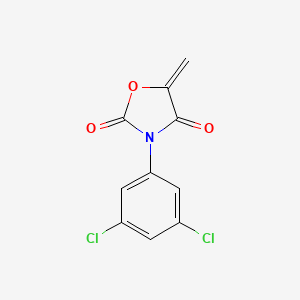
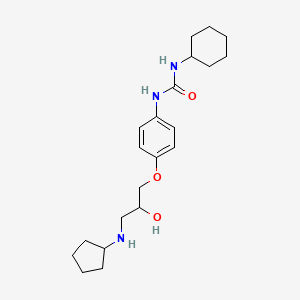
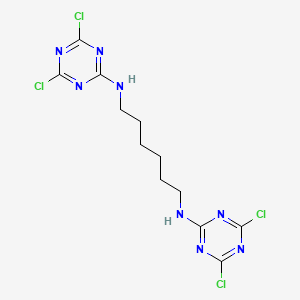
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
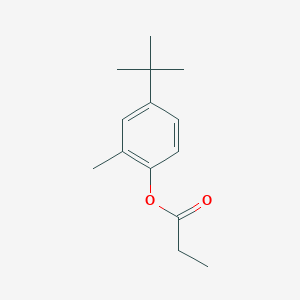

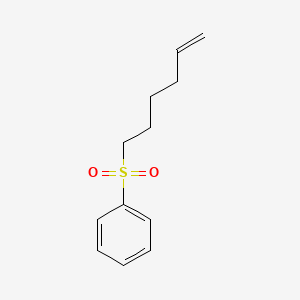
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
